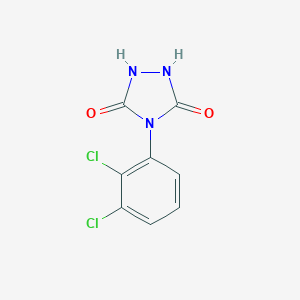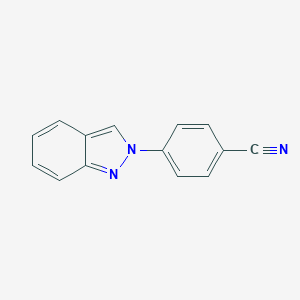![molecular formula C12H12N2OS2 B258535 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone, also known as DCPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPA is a thienopyrimidine derivative that has shown promising results in the treatment of various diseases and disorders.
Mécanisme D'action
The mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of protein kinase B (Akt), a key signaling molecule involved in cell survival and proliferation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has also been found to modulate the activity of various enzymes involved in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. This compound has also been found to modulate the activity of various signaling pathways involved in cancer cell growth and inflammation. In addition, it exhibits neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. The synthesis method of this compound is complex and requires multiple steps, which can be time-consuming and expensive. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone. One area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the elucidation of the mechanism of action of this compound, which will help in the development of more effective therapeutic agents. In addition, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, research is needed to explore the potential of this compound in combination with other therapeutic agents for the treatment of various diseases and disorders.
Méthodes De Synthèse
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone can be synthesized using a straightforward method involving the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate in the presence of a base. The resulting compound is then subjected to a series of reactions to yield this compound.
Applications De Recherche Scientifique
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C12H12N2OS2 |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H12N2OS2/c1-7(15)5-16-11-10-8-3-2-4-9(8)17-12(10)14-6-13-11/h6H,2-5H2,1H3 |
Clé InChI |
ZRGLZWARPXJVJT-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC=NC2=C1C3=C(S2)CCC3 |
SMILES canonique |
CC(=O)CSC1=NC=NC2=C1C3=C(S2)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)





![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)